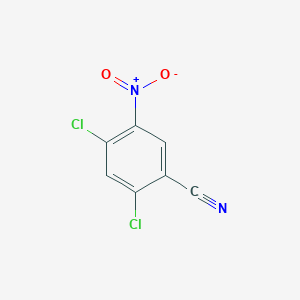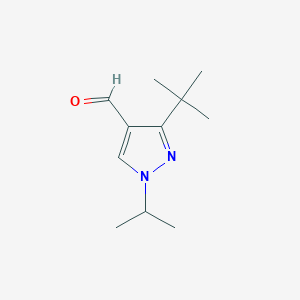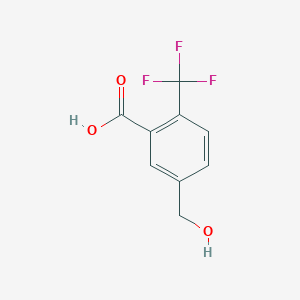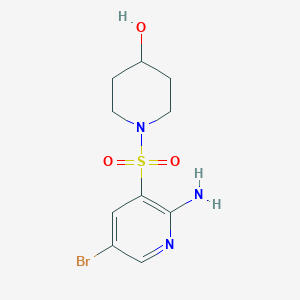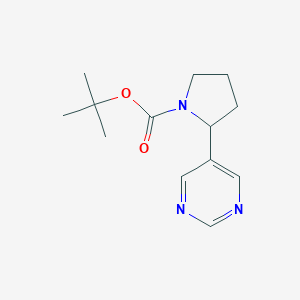
tert-Butyl 2-(pyrimidin-5-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of pyrimidine derivatives with pyrrolidine and tert-butyl ester. One common method involves the use of 2-chloro-4-methylpyrimidine as a starting material, which undergoes a substitution reaction with pyrrolidine in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (0°C to room temperature) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of readily available raw materials and streamlined reaction conditions makes it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of a substituent on the pyrimidine ring with another group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Condensation Reactions: Involves the combination of two molecules with the loss of a small molecule, such as water.
Common Reagents and Conditions
Substitution Reactions: Typically use bases like LiHMDS and solvents such as tetrahydrofuran (THF).
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Use reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The pyrimidine ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methylpyrimidine: A precursor used in the synthesis of 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester.
Pyrimidine Derivatives: Other compounds with similar structures and biological activities, such as imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.
Uniqueness
What sets 2-(5-Pyrimidinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester apart is its specific combination of the pyrimidine ring with the pyrrolidine and tert-butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl 2-pyrimidin-5-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-6-4-5-11(16)10-7-14-9-15-8-10/h7-9,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWOSGVIRSUORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
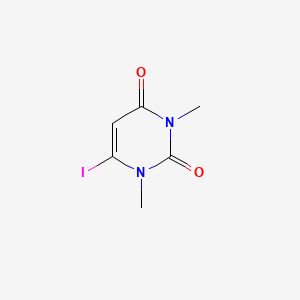
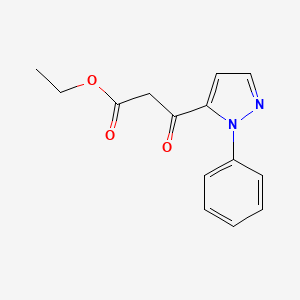

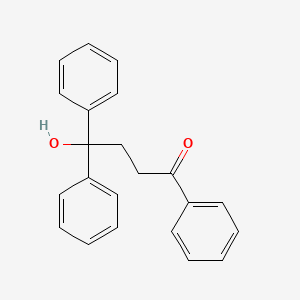
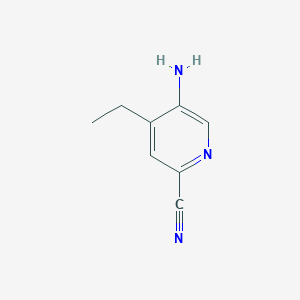
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
